Alaninamide water Alaninamide water
Brand Name: Vulcanchem
CAS No.: 875783-56-5
VCID: VC16908725
InChI: InChI=1S/C3H8N2O.H2O/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H2/t2-;/m0./s1
SMILES:
Molecular Formula: C3H10N2O2
Molecular Weight: 106.12 g/mol

Alaninamide water

CAS No.: 875783-56-5

Cat. No.: VC16908725

Molecular Formula: C3H10N2O2

Molecular Weight: 106.12 g/mol

* For research use only. Not for human or veterinary use.

Alaninamide water - 875783-56-5

Specification

CAS No. 875783-56-5
Molecular Formula C3H10N2O2
Molecular Weight 106.12 g/mol
IUPAC Name (2S)-2-aminopropanamide;hydrate
Standard InChI InChI=1S/C3H8N2O.H2O/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H2/t2-;/m0./s1
Standard InChI Key UZHBCSJJGLQZKL-DKWTVANSSA-N
Isomeric SMILES C[C@@H](C(=O)N)N.O
Canonical SMILES CC(C(=O)N)N.O

Introduction

Chemical Identity and Structural Characteristics of Alaninamide

Alaninamide, systematically named 2-aminopropanamide, is a small organic molecule derived from alanine. Its structure consists of a central carbon atom bonded to an amine group (NH2-\text{NH}_2), a methyl group (CH3-\text{CH}_3), and an amide group (CONH2-\text{CONH}_2). The replacement of alanine’s carboxyl group with an amide alters its polarity and hydrogen-bonding capacity, making it highly soluble in aqueous environments.

Table 1: Chemical Properties of Alaninamide

PropertyValue
CAS Number875783-56-5
Molecular FormulaC3H10N2O2\text{C}_3\text{H}_{10}\text{N}_2\text{O}_2
Molecular Weight106.12 g/mol
Hydrogen Bond Donors2 (NH2-\text{NH}_2, CONH2-\text{CONH}_2)
Hydrogen Bond Acceptors2 (CONH2-\text{CONH}_2)

The amide group’s planar structure facilitates strong hydrogen bonding with water, while the methyl group introduces steric effects that influence solvation patterns.

Hydrogen Bonding Dynamics in Alaninamide-Water Complexes

Single-Water vs. Multi-Water Interactions

In alaninamide-water complexes, a single water molecule forms two hydrogen bonds with the amide group, creating a six-membered cyclic structure. When two water molecules participate, three hydrogen bonds stabilize an eight-membered ring, enhancing thermodynamic stability. These configurations were validated using ultrafast 2D infrared (IR) spectroscopy and molecular dynamics (MD) simulations .

Time-Resolved Hydrogen Bond Fluctuations

MD simulations reveal that hydrogen bonds between water and the amide carbonyl oxygen exhibit rapid fluctuations, with a correlation decay time of 1.3 ps . This timescale corresponds to the reorganization of water molecules around the amide group, as shown in Fig. 1. The transient nature of these bonds underscores the dynamic equilibrium between bonded and non-bonded states, critical for understanding vibrational energy relaxation in peptides .

Figure 1: Hydrogen bond lifetime correlation function for alaninamide-water interactions. Adapted from Ref[2].\text{Figure 1: Hydrogen bond lifetime correlation function for alaninamide-water interactions. Adapted from Ref[2].}

Thermodynamics of Water Adsorption on Alaninamide

Enthalpy and Entropy of Adsorption

Water adsorption onto alaninamide is exothermic (ΔH<0\Delta H < 0) and entropy-driven (ΔS>0\Delta S > 0), reflecting the trade-off between ordered hydrogen-bond formation and increased solvent disorder. Globular peptide conformations exhibit higher water adsorption capacities than helical structures due to their ability to form extensive hydrogen-bond networks.

Conformational Dependence

Helical peptides restrict water access to the amide backbone, reducing adsorption efficiency. In contrast, globular conformations expose multiple hydrogen-bonding sites, enabling cooperative interactions that lower the free energy of adsorption.

Computational Modeling of Alaninamide-Water Interactions

Force Field and Water Model Comparisons

MD simulations using TIP3P and SPC/E water models demonstrate that hydrogen bond dynamics are sensitive to the choice of water model. TIP3P’s higher diffusion coefficient (D=5.1×105cm2/sD = 5.1 \times 10^{-5} \, \text{cm}^2/\text{s}) accelerates hydrogen bond reorganization compared to SPC/E (D=3.7×105cm2/sD = 3.7 \times 10^{-5} \, \text{cm}^2/\text{s}) . This difference directly impacts simulated vibrational spectra, emphasizing the need for model validation against experimental data.

Spectroscopic Validation

Ultrafast IR experiments on dialanine (Ala-Ala) reveal that amide I vibrational frequencies shift by 15cm1\sim 15 \, \text{cm}^{-1} due to water-induced electrostatic fluctuations . These shifts correlate with MD-predicted hydrogen bond lifetimes, confirming the interplay between solvent dynamics and peptide vibrational modes.

Biological and Chemical Implications

Solubility and Reactivity

Alaninamide’s solubility in water (1.2g/mL\sim 1.2 \, \text{g/mL}) is attributed to its dual hydrogen-bond donors and acceptors, which stabilize hydration shells. This property is exploited in synthetic chemistry for preparing amide derivatives with enhanced bioavailability.

Drug Design Considerations

Understanding water-peptide interactions aids in designing drugs that target hydrated protein surfaces. For example, inhibitors mimicking alaninamide’s hydration pattern could disrupt enzyme-substrate binding .

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